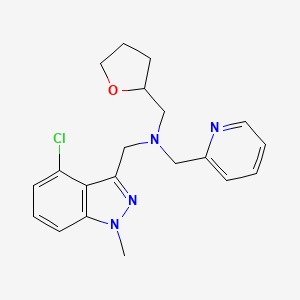![molecular formula C14H16ClN3O2S B5905243 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5905243.png)
2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as COTI-2, is a small molecule that has been developed as a potential anti-cancer drug. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide works by binding to mutant p53 and inducing a conformational change that restores its wild-type function. This leads to the activation of downstream pathways that promote cell death in cancer cells. 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has also been shown to inhibit the activity of other proteins that are involved in cancer cell growth and survival, such as Akt and mTOR.
Biochemical and Physiological Effects
In preclinical studies, 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is that it has shown promising results in preclinical studies, making it a potential candidate for further development as an anti-cancer drug. However, one of the limitations of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One direction is to further evaluate its safety and efficacy in clinical trials. Another direction is to investigate its potential as a combination therapy with chemotherapy and radiation therapy. Additionally, further studies are needed to understand the mechanisms of resistance to 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide and to develop strategies to overcome resistance. Finally, the development of new analogs of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide with improved properties is another potential direction for future research.
Conclusion
In conclusion, 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a small molecule that has shown promising results as a potential anti-cancer drug. Its mechanism of action involves the inhibition of mutant p53 and other proteins that are involved in cancer cell growth and survival. While 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several advantages as a potential anti-cancer drug, further research is needed to fully understand its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves several steps, including the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl thiol. This is followed by the reaction of 2-chlorobenzyl thiol with N-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl acetamide to form 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. The synthesis method has been described in detail in a research article by Wang et al. (2014).
Wissenschaftliche Forschungsanwendungen
2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the activity of mutant p53, a protein that is commonly found in many types of cancer cells. Mutant p53 is known to promote cancer cell growth and survival, and its inhibition by 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to induce cell death in cancer cells. 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-2-12-17-14(20-18-12)7-16-13(19)9-21-8-10-5-3-4-6-11(10)15/h3-6H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABYWEGPAGAZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CNC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide](/img/structure/B5905172.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-(2-methoxyethyl)-N-(4-methylbenzyl)acetamide](/img/structure/B5905173.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine](/img/structure/B5905188.png)

![2-ethoxy-6-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B5905204.png)
amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5905206.png)
![3-({3-[(2-fluorobenzoyl)amino]propanoyl}amino)hexanoic acid](/img/structure/B5905210.png)
![4-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}-3,5-dimethylisoxazole](/img/structure/B5905225.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)propan-1-amine](/img/structure/B5905230.png)
![2-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B5905250.png)
![N-(2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}ethyl)isonicotinamide](/img/structure/B5905251.png)
![4-[(diethylamino)methyl]-5-ethyl-N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-furamide](/img/structure/B5905252.png)
![2-fluoro-N-{3-oxo-3-[(2-piperidin-1-ylethyl)amino]propyl}benzamide](/img/structure/B5905275.png)